molecular formula C9H18O4 B071763 2,3,4-Trimethoxy-5-methylcyclopentan-1-ol CAS No. 182195-76-2

2,3,4-Trimethoxy-5-methylcyclopentan-1-ol

Cat. No. B071763
M. Wt: 190.24 g/mol
InChI Key: JKYLVRFFQGMQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Trimethoxy-5-methylcyclopentan-1-ol, also known as TMC-1, is a naturally occurring compound derived from the plant species Mitragyna speciosa. This compound has attracted significant attention in recent years due to its potential therapeutic properties.

Mechanism Of Action

2,3,4-Trimethoxy-5-methylcyclopentan-1-ol acts on the mu-opioid receptors in the brain, which are responsible for pain relief. It also has an effect on the delta and kappa opioid receptors, which are involved in mood regulation and addiction. 2,3,4-Trimethoxy-5-methylcyclopentan-1-ol has been shown to produce analgesia through the activation of these receptors, but with a lower risk of respiratory depression and addiction compared to traditional opioids.

Biochemical And Physiological Effects

2,3,4-Trimethoxy-5-methylcyclopentan-1-ol has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic properties, it has been shown to have anti-inflammatory and antipyretic effects. It has also been shown to have anxiolytic and antidepressant properties, making it a potentially useful treatment for mood disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,3,4-Trimethoxy-5-methylcyclopentan-1-ol for lab experiments is its low risk of addiction and respiratory depression compared to traditional opioids. This makes it a safer option for researchers to study the mechanism of action and potential therapeutic applications. However, one limitation is the difficulty in obtaining pure 2,3,4-Trimethoxy-5-methylcyclopentan-1-ol, as it is derived from a plant source and requires extensive purification.

Future Directions

There are numerous potential future directions for 2,3,4-Trimethoxy-5-methylcyclopentan-1-ol research. One area of interest is its potential as a treatment for opioid addiction, due to its similar mechanism of action to opioids but with a lower risk of addiction. Another area of interest is its potential as a treatment for mood disorders, due to its anxiolytic and antidepressant properties. Further research is needed to fully understand the potential therapeutic applications of 2,3,4-Trimethoxy-5-methylcyclopentan-1-ol.
Conclusion
In conclusion, 2,3,4-Trimethoxy-5-methylcyclopentan-1-ol is a naturally occurring compound with promising potential as a therapeutic agent. Its low risk of addiction and respiratory depression compared to traditional opioids make it a safer option for researchers to study its potential therapeutic applications. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2,3,4-Trimethoxy-5-methylcyclopentan-1-ol.

Synthesis Methods

2,3,4-Trimethoxy-5-methylcyclopentan-1-ol can be synthesized from the plant Mitragyna speciosa through a process of extraction and isolation. The leaves of the plant are first harvested and dried, and then subjected to a series of solvent extractions. The resulting crude extract is then purified through various chromatography techniques to obtain pure 2,3,4-Trimethoxy-5-methylcyclopentan-1-ol.

Scientific Research Applications

2,3,4-Trimethoxy-5-methylcyclopentan-1-ol has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising areas of research has been its potential as an analgesic. Studies have shown that 2,3,4-Trimethoxy-5-methylcyclopentan-1-ol has a similar mechanism of action to opioids, but with a lower risk of addiction and respiratory depression.

properties

CAS RN

182195-76-2

Product Name

2,3,4-Trimethoxy-5-methylcyclopentan-1-ol

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

2,3,4-trimethoxy-5-methylcyclopentan-1-ol

InChI

InChI=1S/C9H18O4/c1-5-6(10)8(12-3)9(13-4)7(5)11-2/h5-10H,1-4H3

InChI Key

JKYLVRFFQGMQGP-UHFFFAOYSA-N

SMILES

CC1C(C(C(C1OC)OC)OC)O

Canonical SMILES

CC1C(C(C(C1OC)OC)OC)O

synonyms

Cyclopentanol, 2,3,4-trimethoxy-5-methyl- (9CI)

Origin of Product

United States

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